N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 5, and an acetamide-substituted aniline moiety at position 5. Its molecular formula is C22H20ClN5O (molecular weight: 405.88 g/mol) . The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural mimicry of purines, enabling interactions with biological targets such as kinases and neurotransmitter receptors .
Properties
IUPAC Name |
N-[4-[[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAGNZMJWEPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likeAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
For instance, it might inhibit the activity of AchE, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Biological Activity
N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, potentially improving its anticancer efficacy.
Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases are critical in signaling pathways that regulate cell proliferation and survival; thus, inhibiting these enzymes can lead to reduced tumor growth. For instance, studies have shown that related compounds exhibit inhibitory activity against AKT2/PKBβ, a kinase involved in glioma malignancy and poor patient prognosis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87MG (Glioblastoma) | 0.25 | Significant reduction in cell viability |
| HeLa (Cervical) | 0.30 | Inhibition of proliferation |
| HepG2 (Liver) | 0.40 | Moderate cytotoxicity |
The compound demonstrated a selective toxicity profile, exhibiting minimal effects on non-cancerous cells at similar concentrations .
Case Studies
- Glioblastoma Treatment : A case study involving primary patient-derived glioblastoma cells revealed that the compound inhibited neurosphere formation, indicating its potential to target glioma stem cells effectively. The compound's EC50 values were significantly lower than those for non-cancerous cells, suggesting a favorable therapeutic index .
- Kinase Inhibition : Another study screened related compounds against 139 purified kinases and identified low micromolar activity against AKT2/PKBβ. This supports the hypothesis that the compound could serve as a lead for developing novel therapeutics targeting glioma .
Pharmacological Properties
The pharmacological profile of this compound suggests it may possess additional properties beyond anticancer activity:
- Anti-inflammatory Activity : Some derivatives have shown anti-inflammatory effects, which could enhance their therapeutic potential in treating cancers with inflammatory components .
- Low Toxicity to Healthy Cells : The selective cytotoxicity towards cancer cells while sparing normal cells is a crucial aspect of its pharmacological profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-chlorophenyl group at position 3 (target compound) enhances lipophilicity and may improve target binding compared to the unsubstituted phenyl analog in . Zaleplon () demonstrates the impact of a 3-cyano group and ethyl substitution on sedative activity via GABA receptors, contrasting with the target compound’s kinase-focused design.
Synthetic Routes :
- The target compound shares synthetic strategies with analogs, such as Buchwald-Hartwig coupling (e.g., uses K2CO3/DMF for amination) .
- Zaleplon’s synthesis involves dimethylformamide dimethyl acetal-mediated cyclization, highlighting divergent pathways for functionalization .
Biological Data Limitations :
- While and describe pyrazolo[1,5-a]pyrimidines with herbicidal or anticancer activity, specific data for the target compound are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazolo[1,5-a]pyrimidine core formation. For example, condensation of 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine with 4-nitroacetophenone derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) can yield intermediates, followed by reduction and acetylation steps. Catalysts like triethylamine or palladium-based systems may enhance yield .
- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. DMF), temperature control (80–120°C), and stoichiometric ratios of amine/acetamide precursors must be optimized to avoid side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC), HPLC-MS , and FT-IR to validate the pyrazolo-pyrimidine core, acetamide linkage, and substituent positions. For example, the ¹H NMR spectrum should show characteristic peaks for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.1 ppm) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory [DFT]-simulated NMR) to resolve ambiguities in aromatic proton assignments .
Q. What solvent systems are suitable for solubility testing?
- Methodological Answer : Screen solubility in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at physiological pH. If solubility is low (<1 mg/mL), consider co-solvents (e.g., PEG-400) or micellar formulations. Note that chlorophenyl and acetamide groups may reduce aqueous solubility .
Advanced Research Questions
Q. How can computational methods predict the compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against potential targets like kinase enzymes or G-protein-coupled receptors (GPCRs). Focus on the pyrazolo-pyrimidine core’s planar structure for π-π stacking with aromatic residues in binding pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
- Case Study : Similar compounds (e.g., pyrazolo[4,3-d]pyrimidines) show affinity for adenosine receptors, suggesting this scaffold may interact with purinergic signaling pathways .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate purity (HPLC ≥95%) and batch consistency before attributing discrepancies to biological variability. For example, trace impurities from incomplete acetylation (e.g., free amine intermediates) may skew cytotoxicity results. Use LC-MS/MS to detect and quantify byproducts .
- Experimental Design : Include positive/negative controls (e.g., known kinase inhibitors) in assays to benchmark activity and minimize false positives .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer : Modify the acetamide moiety (e.g., replace with sulfonamide) or introduce electron-withdrawing groups on the chlorophenyl ring to reduce CYP450-mediated oxidation. Use microsomal stability assays (rat/human liver microsomes) to identify metabolic hotspots .
Q. How to design SAR studies for optimizing bioactivity?
- Methodological Answer : Systematically vary substituents (e.g., methyl → trifluoromethyl, chlorophenyl → fluorophenyl) and assess changes in potency. For example, replacing the 4-chlorophenyl group with a 4-fluorophenyl group in analogs may enhance blood-brain barrier permeability .
- Data Analysis : Use QSAR models to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity trends .
Q. What advanced techniques characterize crystallinity and polymorphism?
- Methodological Answer : Perform PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) to identify polymorphic forms. For hygroscopic samples, use dynamic vapor sorption (DVS) to assess stability under varying humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
